molecular formula C12H17NO5 B12379436 4-Aminophenyl 6-deoxy-|A-L-mannopyranoside

4-Aminophenyl 6-deoxy-|A-L-mannopyranoside

Cat. No.: B12379436
M. Wt: 255.27 g/mol
InChI Key: CITVZWPAGDTXQI-UOAXWKJLSA-N
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Description

4-Aminophenyl 6-deoxy-α-L-mannopyranoside is a glycoside derivative of 6-deoxy-α-L-mannopyranose (α-L-rhamnopyranose), where the anomeric hydroxyl group is replaced by a 4-aminophenyl aglycone. This compound is structurally characterized by the absence of a hydroxyl group at the C6 position of the mannose ring, conferring increased hydrophobicity compared to non-deoxygenated mannopyranosides .

Properties

Molecular Formula

C12H17NO5

Molecular Weight

255.27 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-(4-aminophenoxy)-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C12H17NO5/c1-6-9(14)10(15)11(16)12(17-6)18-8-4-2-7(13)3-5-8/h2-6,9-12,14-16H,13H2,1H3/t6-,9-,10+,11+,12-/m0/s1

InChI Key

CITVZWPAGDTXQI-UOAXWKJLSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)N)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)N)O)O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-Aminophenyl 6-deoxy-α-L-mannopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Drug Delivery Systems

4-Aminophenyl 6-deoxy-α-L-mannopyranoside has shown promise in enhancing drug delivery mechanisms. Its ability to modify the surface of liposomes allows for improved uptake kinetics of therapeutic agents. This modification can lead to more efficient delivery to target tissues, particularly in cancer therapy where targeted delivery is crucial .

Glycobiology

The compound serves as a valuable tool in glycobiology for studying carbohydrate-protein interactions. Its structure mimics natural glycoproteins, making it useful for probing the roles of carbohydrates in biological processes such as cell signaling and immune responses .

Enzyme Inhibition Studies

Research indicates that derivatives of 4-Aminophenyl 6-deoxy-α-L-mannopyranoside can act as inhibitors for specific enzymes involved in metabolic pathways. This property is particularly relevant in the design of inhibitors for glycosidases, which play significant roles in various diseases .

Case Study 1: Liposomal Drug Formulations

A study demonstrated that incorporating 4-Aminophenyl 6-deoxy-α-L-mannopyranoside into liposomal formulations significantly increased the encapsulation efficiency and release rates of chemotherapeutic agents. The enhanced uptake by cancer cells was attributed to the compound's ability to interact with specific receptors on the cell surface, facilitating endocytosis .

Case Study 2: Glycosylation Patterns

Another investigation focused on the role of this compound in modifying glycosylation patterns on proteins. By using it as a substrate in enzymatic reactions, researchers were able to alter the glycan structures on therapeutic proteins, improving their stability and efficacy in vivo .

Summary Table of Applications

Application AreaDescriptionReferences
Drug Delivery SystemsEnhances liposomal uptake kinetics
GlycobiologyProbes carbohydrate-protein interactions
Enzyme Inhibition StudiesActs as an inhibitor for glycosidases

Mechanism of Action

The mechanism of action of 4-Aminophenyl 6-deoxy-α-L-mannopyranoside involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . The pathways involved often include those related to carbohydrate metabolism and glycosylation processes .

Comparison with Similar Compounds

Structural Analogues

A. Substituent Variations in Aryl Mannopyranosides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Relevance References
4-Aminophenyl α-D-mannopyranoside C₁₂H₁₇NO₆ 271.27 Non-deoxygenated, α-D-configuration; used in carbohydrate-protein interaction studies Inhibits glycoprotein glycosylation
4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside C₁₈H₂₅NO₁₃ 463.39 Disaccharide with nitrophenyl group; chromogenic properties Enzymatic assays for glycosidases
Methyl-α-L-rhamnopyranoside C₇H₁₄O₅ 178.18 6-deoxy-α-L-mannopyranoside with methyl group; model for rhamnose metabolism Study of bacterial adhesion mechanisms
4-Methoxyphenyl α-D-mannopyranoside C₁₃H₁₈O₇ 286.28 Methoxy substituent enhances lipophilicity Glycoconjugate synthesis

Key Observations :

  • 4-Aminophenyl derivatives exhibit unique bioactivity due to the amine group, which can participate in covalent bonding or hydrogen bonding with target proteins .
  • Nitrophenyl analogues (e.g., ) are widely used in colorimetric assays due to the nitrophenol group’s absorbance properties .
Functional Comparisons

A. Binding Affinities and Inhibitory Effects

  • FimH Adhesion Inhibition: Aryl mannopyranosides with bulky aglycones (e.g., 4-aminophenyl) show enhanced binding to FimH lectins in uropathogenic E. coli compared to smaller substituents (e.g., methyl). This is attributed to hydrophobic interactions and hydrogen bonding .
  • Glycosylation Inhibition: 4-Aminophenyl α-D-mannopyranoside disrupts glycoprotein synthesis by blocking mannose incorporation, a property likely shared by its 6-deoxy-L counterpart .

B. Pharmacological Potential

  • Antimicrobial Applications: Methyl-α-L-rhamnopyranoside inhibits bacterial biofilm formation, highlighting the role of 6-deoxy sugars in anti-adhesion therapies .
Physicochemical Properties
  • Solubility: 6-deoxy derivatives (e.g., α-L-rhamnopyranosides) are less water-soluble than their non-deoxygenated counterparts due to reduced hydroxyl groups .
  • Stability: Thio-derivatives (e.g., Ethyl 6-deoxy-1-thio-α-L-mannopyranoside) exhibit enhanced enzymatic resistance, making them suitable for prodrug designs .

Biological Activity

4-Aminophenyl 6-deoxy-α-L-mannopyranoside (commonly referred to as 4-APM) is a glycoside derivative that has garnered attention for its potential biological activities, particularly in drug delivery systems and therapeutic applications. This compound is characterized by its ability to modify the surface properties of nanoparticles, enhancing their interactions with biological membranes. This article explores the biological activity of 4-APM, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure

4-Aminophenyl 6-deoxy-α-L-mannopyranoside is an α-D-mannoside with a 4-aminophenyl group as the anomeric substituent. Its molecular formula is C12H17NO6C_{12}H_{17}NO_6, and it possesses unique structural features that contribute to its biological functions.

The biological activity of 4-APM is primarily attributed to its role in enhancing drug delivery systems. It facilitates the transport of therapeutic agents across biological barriers, such as the blood-brain barrier (BBB), by conjugating with lipidic nanoparticles. This conjugation improves the uptake and efficacy of anticancer drugs like docetaxel (DTX) in brain tissues through specific carrier-mediated transport mechanisms involving glucose transporters .

Biological Activities

  • Drug Delivery Enhancement :
    • Study Findings : Research has shown that lipidic nanoparticles modified with 4-APM exhibit increased cytotoxicity and cellular uptake compared to non-modified counterparts. The incorporation of 4-APM significantly enhances the pharmacokinetic profile and distribution of DTX in brain tissues .
  • Immunological Effects :
    • Anti-infection Properties : The compound has been investigated for its potential in targeting various pathogens, including viruses and bacteria, by modifying liposomal structures to improve immune responses .
  • Cellular Interactions :
    • Surface Modification : 4-APM can modify liposome surfaces, which enhances their interaction with alveolar macrophages, thereby improving drug delivery efficiency to lung tissues .

Case Studies and Research Findings

StudyObjectiveKey Findings
Lipidic Nanoparticles StudyEvaluate the efficacy of DTX-loaded nanoparticlesEnhanced drug delivery to brain tissues via 4-APM conjugation; increased cytotoxicity observed .
Liposome Uptake CharacteristicsInvestigate surface modification effects on liposomesSignificant improvement in uptake kinetics by alveolar macrophages with mannosylated liposomes .
Anti-infection PotentialAssess effectiveness against various pathogensDemonstrated potential as a carrier for antibiotics and antiviral agents through enhanced membrane interactions .

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